molecular formula C16H16O4 B309657 2-Methylphenyl 2,6-dimethoxybenzoate

2-Methylphenyl 2,6-dimethoxybenzoate

Cat. No.: B309657
M. Wt: 272.29 g/mol
InChI Key: YWWQFAXHTXUTRM-UHFFFAOYSA-N
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Description

2-Methylphenyl 2,6-dimethoxybenzoate is an ester derivative of 2,6-dimethoxybenzoic acid, where the hydroxyl group is substituted with a 2-methylphenyl moiety. These derivatives are notable for their roles in medicinal chemistry and materials science. For instance, benzyl 2,6-dimethoxybenzoate derivatives exhibit smooth muscle relaxant activity in guinea-pig ileum assays , while ethyl 2,6-dimethoxybenzoate serves as a model compound for crystallographic studies due to its stable triclinic crystal structure .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2-methylphenyl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-11-7-4-5-8-12(11)20-16(17)15-13(18-2)9-6-10-14(15)19-3/h4-10H,1-3H3

InChI Key

YWWQFAXHTXUTRM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The position and nature of substituents on the aromatic ring significantly influence the physicochemical properties of 2,6-dimethoxybenzoate derivatives. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position Solubility (Water) Key Properties/Applications
2-Methylphenyl 2,6-dimethoxybenzoate* C₁₆H₁₆O₄ 272.30 2,6-OCH₃; 2-CH₃ Not reported Potential bioactivity (inferred)
Benzyl 2,6-dimethoxybenzoate C₁₆H₁₆O₄ 272.30 2,6-OCH₃; benzyl Low Smooth muscle relaxation
Ethyl 2,6-dimethoxybenzoate C₁₁H₁₄O₄ 210.23 2,6-OCH₃; ethyl ~10⁻⁵–10⁻² mol/dm³ Crystallizes in triclinic Pī
3-Methoxybenzyl 2,6-dimethoxybenzoate C₁₇H₁₈O₅ 302.32 2,6-OCH₃; 3-OCH₃ Not reported Antioxidant activity

*Note: Data for 2-methylphenyl derivative is inferred from analogs.

  • Solubility Trends : For Cu(II) dimethoxybenzoate complexes, solubility increases in the order 3,5- < 2,3- < 2,6-, driven by steric and electronic effects of methoxy groups . Ethyl 2,6-dimethoxybenzoate exhibits low aqueous solubility (~10⁻⁵–10⁻² mol/dm³), typical of aromatic esters .
  • Crystallography : Ethyl 2,6-dimethoxybenzoate crystallizes in a triclinic system (space group Pī) with two molecules per asymmetric unit, stabilized by van der Waals interactions .

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